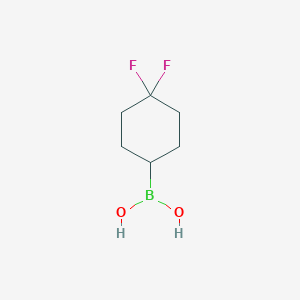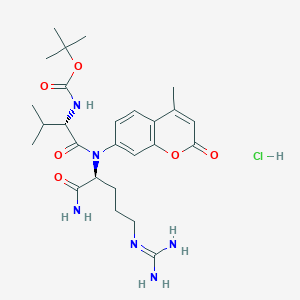
Boc-Val-Arg-AMC.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Val-Arg-AMCIt is widely used in biochemical assays to measure the activity of trypsin-like serine proteases, such as thrombin and kallikrein . The compound is characterized by its ability to produce a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Arg-AMC.HCl typically involves the following steps:
Protection of Amino Groups: The amino groups of valine and arginine are protected using tert-butyloxycarbonyl (Boc) groups.
Coupling Reaction: The protected amino acids are coupled with 7-amido-4-methylcoumarin (AMC) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc groups are removed under acidic conditions to yield the final product, Boc-Val-Arg-AMC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids and AMC are synthesized and coupled using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Crystallization: The purified product is crystallized and converted to its hydrochloride salt form for stability and ease of handling.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Val-Arg-AMC.HCl primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for trypsin-like serine proteases, which cleave the amide bond between the arginine residue and the AMC moiety .
Common Reagents and Conditions
Enzymes: Trypsin, thrombin, and kallikrein are commonly used enzymes for the cleavage of this compound.
Buffers: Reactions are typically carried out in Tris-HCl buffer (pH 8.0) to maintain optimal enzyme activity.
Temperature: The reactions are usually performed at 37°C to mimic physiological conditions.
Major Products
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence. This fluorescence can be measured to quantify enzyme activity .
Applications De Recherche Scientifique
Boc-Val-Arg-AMC.HCl has a wide range of applications in scientific research:
Biochemistry: It is used as a fluorogenic substrate to study the activity of serine proteases, including thrombin and kallikrein.
Pharmacology: This compound is used in drug discovery to screen for protease inhibitors, which are potential therapeutic agents.
Industrial Applications: It is utilized in quality control processes to monitor enzyme activity in the production of biopharmaceuticals.
Mécanisme D'action
Boc-Val-Arg-AMC.HCl exerts its effects through enzymatic cleavage by trypsin-like serine proteases. The mechanism involves:
Binding: The enzyme binds to the substrate at the active site.
Cleavage: The enzyme cleaves the amide bond between the arginine residue and the AMC moiety.
Fluorescence: The cleavage releases AMC, which fluoresces upon excitation at 380 nm and emits light at 450 nm
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Val-Pro-Arg-AMC.HCl: Another fluorogenic substrate used for measuring trypsin-like serine protease activity.
Boc-Arg-Val-Arg-Arg-AMC.HCl: A substrate specifically cleaved by furin, a calcium-dependent serine protease.
Uniqueness
Boc-Val-Arg-AMC.HCl is unique due to its high specificity for trypsin-like serine proteases and its strong fluorescent signal upon cleavage. This makes it an ideal substrate for sensitive and accurate measurement of enzyme activity in various research and diagnostic applications .
Propriétés
Formule moléculaire |
C26H39ClN6O6 |
|---|---|
Poids moléculaire |
567.1 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C26H38N6O6.ClH/c1-14(2)21(31-25(36)38-26(4,5)6)23(35)32(18(22(27)34)8-7-11-30-24(28)29)16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H2,27,34)(H,31,36)(H4,28,29,30);1H/t18-,21-;/m0./s1 |
Clé InChI |
PCVOHAFYWBLXKT-ZXRBMNSTSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.Cl |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


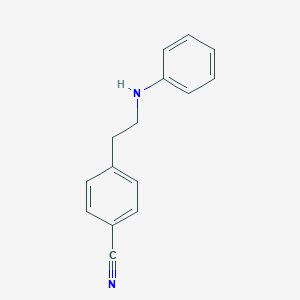

![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)
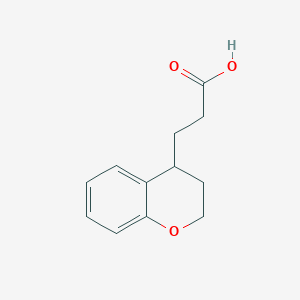
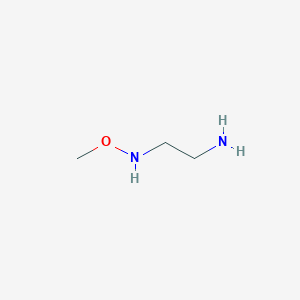
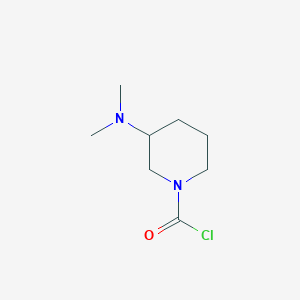
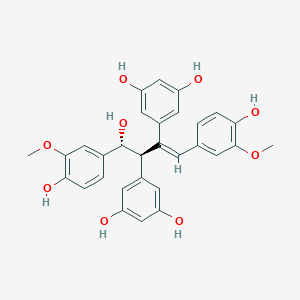



![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)

